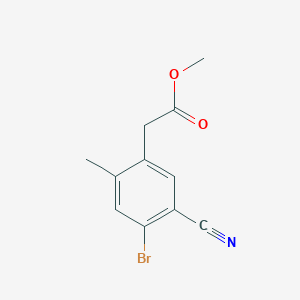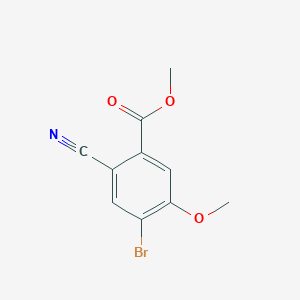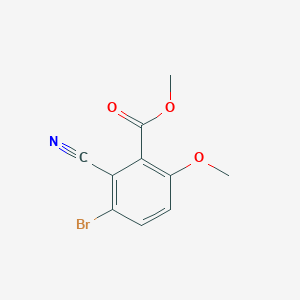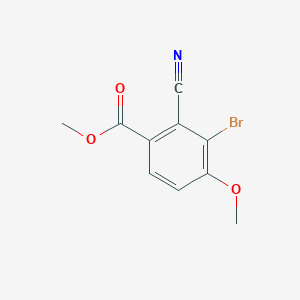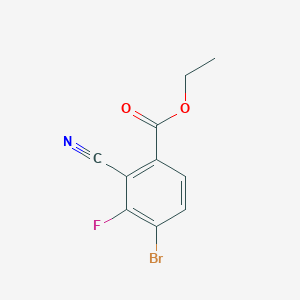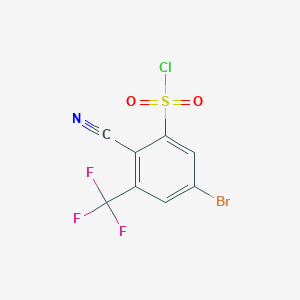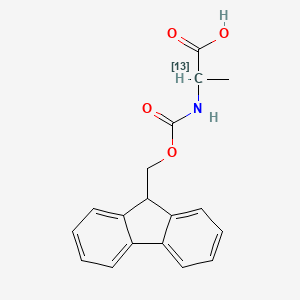
Fmoc-Ala-OH (2-13C)
Vue d'ensemble
Description
Fmoc-Ala-OH (2-13C) is a derivative of the amino acid alanine, which is protected by the fluorenylmethoxycarbonyl (Fmoc) group . It is used in peptide synthesis and proteomics studies . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .
Molecular Structure Analysis
The molecular formula of Fmoc-Ala-OH (2-13C) is CH313CH(NH-Fmoc)CO2H . This indicates that the compound contains a 13C-labeled carbon atom .Chemical Reactions Analysis
The Fmoc group in Fmoc-Ala-OH (2-13C) can be removed under basic conditions, such as with piperidine . This property is crucial in solid-phase peptide synthesis, where the Fmoc group is used to protect the amino group during the assembly of the peptide chain .Physical And Chemical Properties Analysis
Fmoc-Ala-OH (2-13C) is a solid substance . Its melting point is reported to be between 147-153 °C . The compound has an optical activity of [α]20/D -18°, c = 1 in DMF .Applications De Recherche Scientifique
Fmoc-Ala-OH (2-13C) Scientific Research Applications
Peptide Synthesis: Fmoc-Ala-OH (2-13C) is commonly used as a building block in peptide synthesis. Its application includes the preparation of triazolopeptides and azapeptides, as well as the synthesis of bis-cationic porphyrin peptides using standard Fmoc solid-phase synthesis. This compound allows for the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .
Isotopic Labeling for Structural Studies: The isotopic labeling with carbon-13 (^13C) makes Fmoc-Ala-OH (2-13C) valuable for molecular interaction and structural studies. It provides insights into the dynamics and conformational changes of peptides and proteins when observed under spectroscopic methods.
Chromatography and Mass Spectrometry: This compound is also used in chromatography or mass spectrometry applications to fulfill sample manipulation requirements, aiding in the separation and identification of complex mixtures .
Proteomics Research: Fmoc-Ala-OH (2-13C) plays a role in proteomics research where it is used to label peptides, thereby facilitating the study of protein expression, modification, and interaction.
Metabolic Studies: The ^13C label allows for tracing in metabolic studies, helping researchers understand metabolic pathways and fluxes by tracking the incorporation of ^13C into metabolites.
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-KHWBWMQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218719 | |
| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid | |
CAS RN |
142948-11-6 | |
| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




